3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine is a heterocyclic organic compound characterized by a pyridazine ring with specific substitutions that enhance its chemical properties. The compound is notable for the presence of a trifluoroethoxy group, which contributes to its unique characteristics and potential applications in various fields, particularly in medicinal chemistry and materials science.
Source: The compound can be synthesized from 2,2,2-trifluoroethanol and suitable pyridazine derivatives under controlled conditions. It has garnered attention due to its potential biological activity and utility in scientific research.
Classification: This compound belongs to the class of pyridazines, which are five-membered aromatic rings containing two nitrogen atoms. The trifluoroethoxy group is a significant substituent that imparts distinct electronic properties to the molecule.
The synthesis of 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of 2,2,2-trifluoroethanol with a pyridazine derivative. The reaction conditions often include:
The synthesis may also employ advanced methods such as continuous flow reactors for industrial applications, enhancing yield and efficiency. Reaction conditions are optimized based on the specific pyridazine derivative used.
The molecular formula for 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine is . The structure features:
The compound can participate in various chemical reactions typical of heterocycles:
The reactivity of 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine is influenced by the electronegative trifluoromethyl group, which alters electronic density within the molecule. This property can be exploited in synthetic pathways for creating more complex molecules.
The mechanism of action for 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine is primarily linked to its interaction with biological targets. The trifluoroethoxy group enhances lipophilicity, allowing better penetration into biological membranes.
Research indicates that compounds containing trifluoromethyl groups often exhibit increased potency due to improved binding affinities with enzymes and receptors. This characteristic makes them valuable in drug design and development.
3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine has several scientific uses:
The synthesis of 3-methyl-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 2197807-63-7) typically employs nucleophilic aromatic substitution (SNAr) as the pivotal bond-forming step. This leverages the inherent electron deficiency of the pyridazine ring, which enhances reactivity toward alkoxide nucleophiles. A representative route involves:
Table 1: Comparison of Synthetic Approaches for 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine
Method | Reaction Time | Yield (%) | Purity | Key Advantage |
---|---|---|---|---|
Conventional Heating | 12 h | 82 | >95% | Scalability |
Microwave | 2 h | 80 | >97% | Rapid synthesis |
Phase-Transfer | 8 h | 85 | >96% | Lower temperature required |
Challenges include regioselective competition at N1/N2 positions, mitigated through steric control from the C3 methyl group [3] [7].
The trifluoroethoxy (–OCH₂CF₃) and methyl (–CH₃) groups serve as handles for further derivatization, enabling access to structurally diverse analogs:
Notably, the hydroxymethyl analog [3-(hydroxymethyl)-6-(2,2,2-trifluoroethoxy)pyridazine] is synthesized via hydrolysis of the chloromethyl intermediate, with applications in prodrug development [5] [8].
Regioselectivity in 3,6-disubstituted pyridazines is governed by electronic and steric effects:
Table 2: Regioselectivity Drivers in Pyridazine Functionalization
Factor | Effect on C6 Reactivity | Effect on C3 Reactivity | Experimental Evidence |
---|---|---|---|
Methyl at C3 | ↑ (Steric assistance) | ↓ (Electronic shielding) | Faster SNAr vs. unsubstituted pyridazine |
Trifluoroethoxy at C6 | ↓ (Ring deactivation) | ↑ (Activation of methyl) | Methyl bromination requires no Lewis acid |
Solvent Polarity | ↑↑ in polar aprotic media | Moderate effect | DMF yields 85% vs. toluene 40% |
Scalable production of 3-methyl-6-(2,2,2-trifluoroethoxy)pyridazine faces challenges in purification and cost efficiency:
Table 3: Cost Analysis for 100g-Scale Synthesis
Process Step | Cost Contribution (%) | Yield Loss (%) | Mitigation Strategy |
---|---|---|---|
TFE usage | 70 | – | Solvent recycling |
Intermediate isolation | 15 | 10 | One-pot reaction design |
Chromatography | 10 | 5 | Ethanol/water crystallization |
Catalysts/reagents | 5 | – | Catalyst recycling |
Pricing data confirms scalability impacts: Small-scale (10 mg) costs $685, while 100 mg costs $1,654—indicating nonlinear cost escalation partly resolved via process optimization [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1